N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone
Overview
Description
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone is a member of the acyl homoserine lactone family, which are signaling molecules involved in bacterial quorum sensing. These molecules play a crucial role in the regulation of various bacterial processes, including virulence, biofilm formation, and antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone can be synthesized through a series of chemical reactions. One common method involves the condensation of a fatty acid derivative with L-homoserine lactone. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It plays a crucial role in studying bacterial communication and quorum sensing mechanisms.
Medicine: Research on this compound helps in understanding bacterial infections and developing new antimicrobial agents.
Industry: It is used in the development of biosensors and biotechnological applications.
Mechanism of Action
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone exerts its effects by binding to specific receptor proteins in bacteria, triggering a cascade of molecular events that regulate gene expressionThe molecular targets involved include LuxR-type receptors, which activate or repress the transcription of target genes .
Comparison with Similar Compounds
Similar Compounds
- N-3-oxododecanoyl-L-Homoserine lactone
- N-3-oxooctanoyl-L-Homoserine lactone
- N-3-hydroxydecanoyl-L-Homoserine lactone
- N-3-hydroxyoctanoyl-L-Homoserine lactone
Uniqueness
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone is unique due to its specific acyl chain length and the presence of a double bond, which influence its binding affinity and specificity for receptor proteins. This makes it a valuable tool for studying quorum sensing and developing targeted antimicrobial therapies .
Properties
IUPAC Name |
(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,16H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGGOCSKDLGISA-PTZVLDCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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